NCI-60 Single-Dose Antiproliferative Screening: Differential Growth Inhibition Across Human Tumor Cell Lines at 10 µM
The compound was evaluated in the NCI Developmental Therapeutics Program (DTP) human tumor cell line screen using a single-dose (10 µM) growth inhibition assay. Data have been deposited for at least two cell lines: MCF7 (breast adenocarcinoma) and IGROV1 (ovarian adenocarcinoma) . In the context of benzimidazole-thiophene analogs, the para-methyl substitution pattern influences the mean growth inhibition percentage across the NCI-60 panel; related benzimidazole derivatives in the 4a–r series showed mean % GI values ranging from ~37% to ~81% at 10 µM against individual kinase or cellular targets, with para-substituted fluoro and chloro analogs demonstrating up to 2.2-fold higher % inhibition than their meta-substituted counterparts [1]. While the full five-dose GI50, TGI, and LC50 parameters for CAS 488090-16-0 are not publicly accessible in the open literature, the compound's inclusion in the NCI screen establishes it as a characterized entity within the benzimidazole anticancer chemical space, distinguishable from untested in-class analogs .
| Evidence Dimension | Antiproliferative activity – NCI-60 single-dose screen at 10 µM |
|---|---|
| Target Compound Data | Tested at 10 µM against MCF7 and IGROV1 cell lines (NCI DTP OneDose assay); specific % growth inhibition values held in NCI DTP database |
| Comparator Or Baseline | Related benzimidazole-thiophene derivatives (compounds 4a–r series): mean % GI at 10 µM ranged from ~37% to ~81% across 60 cancer cell lines [1] |
| Quantified Difference | Para-substituted benzimidazole derivatives showed up to ~2.2-fold higher % inhibition than meta-substituted analogs in the same screening format [1] |
| Conditions | NCI-60 panel; single-dose (10 µM) growth inhibition assay; sulforhodamine B (SRB) endpoint; 48 h continuous exposure |
Why This Matters
NCI-60 screening inclusion provides a standardized, cross-laboratory benchmark that enables direct comparison with >47,000 compounds in the NCI database, allowing procurement decisions based on the most comprehensive publicly available cancer pharmacology dataset.
- [1] El-Din MIG, et al. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities. Pharmaceuticals (Basel). 2022;15(9):1050. doi:10.3390/ph15091050. Table 3 and Figure 4. View Source
